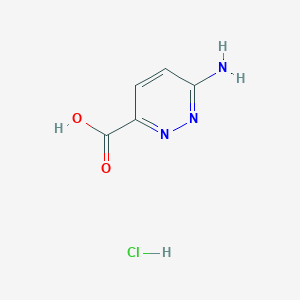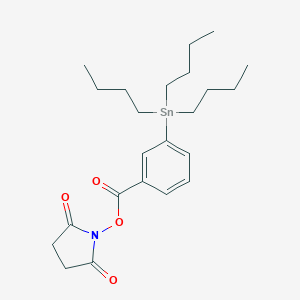
N-Succinimidyl-3-(tri-n-butylstannyl)benzoate
描述
“N-Succinimidyl-3-(tri-n-butylstannyl)benzoate” (also known as ATE) is a compound used in the radiohalogenation of monoclonal antibodies . It is synthesized from its tin precursor and is used in the radioiodination of proteins and peptides .
Synthesis Analysis
The synthesis of ATE involves a procedure that results in the creation of N-succinimidyl 3-iodobenzoate labeled with any iodine isotope . The yields of ATE and SIB are 45.4% and 71.4%, respectively .Chemical Reactions Analysis
ATE is used in the radioiodination of proteins. The F(ab’)2 fragment of monoclonal antibody OC 125 was labeled with 125I using the ATE reagent . ATE is also labeled with 125I .Physical And Chemical Properties Analysis
The molecular weight of ATE is 508.2 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 13 . The exact mass and monoisotopic mass are 509.158811 g/mol .科学研究应用
Radioiodination of Antibodies and Proteins : It's a key intermediate for labeling antibodies and proteins with radioisotopes, such as iodine-125, for various diagnostic and therapeutic purposes. This process helps in achieving high radiochemical yields and stability of the labeled compounds in vivo (Garg et al., 1989), (Duan-zhi, 2005), (Garg et al., 1993).
Improved Stability and Specificity : It enhances the in vivo stability of radioiodinated compounds and maintains the specificity of binding to target antigens, which is crucial for targeted radiotherapy and diagnostics (Zalutsky & Narula, 1988).
Reduced Thyroid Uptake : Its utilization in antibody labeling significantly reduces thyroid uptake of radioiodine, indicating lower dehalogenation rates compared to conventional labeling methods (Zalutsky et al., 1987).
Potential in Alpha-Particle Emitting Radiotherapeutics : Its application is also studied in the context of alpha-particle emitting radiotherapeutics, such as astatine-211 labeling, which is important for targeted cancer therapy (Pozzi & Zalutsky, 2005).
Versatility in Radiopharmaceutical Synthesis : It shows versatility in the synthesis of various radiopharmaceuticals, including those labeled with fluorine-18 for positron emission tomography (PET) applications (Kostikov et al., 2012).
未来方向
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-tributylstannylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h1-2,4-5H,6-7H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLUHHMIECGGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150149 | |
| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |
CAS RN |
112725-22-1 | |
| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112725221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



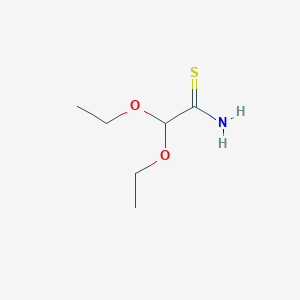

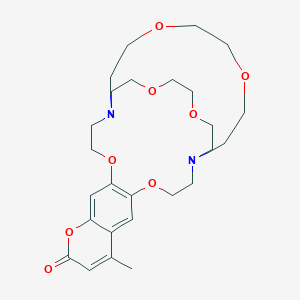

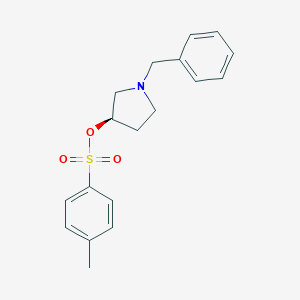

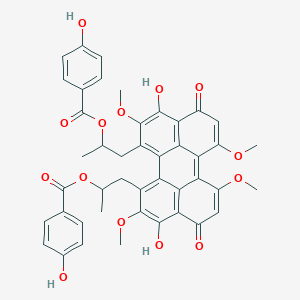
![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)



